(R)-5-(Aminomethyl)-1-methylpyrrolidin-2-one
Description
(R)-5-(Aminomethyl)-1-methylpyrrolidin-2-one is a chiral pyrrolidinone derivative characterized by a 5-membered lactam ring with a methyl group at the 1-position and an aminomethyl substituent at the 5-position in the (R)-configuration. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of peptidomimetics and bioactive molecules due to its ability to mimic peptide backbones while enhancing metabolic stability . Its stereochemistry and functional groups contribute to its role in modulating receptor interactions and pharmacokinetic properties.
Properties
IUPAC Name |
(5R)-5-(aminomethyl)-1-methylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-8-5(4-7)2-3-6(8)9/h5H,2-4,7H2,1H3/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSAVRDCNKWFDA-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCC1=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H](CCC1=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50680179 | |
| Record name | (5R)-5-(Aminomethyl)-1-methylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50680179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67433-50-5 | |
| Record name | (5R)-5-(Aminomethyl)-1-methylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50680179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Substrate Preparation
The chloromethylation-amination strategy, adapted from N-aminomethylpyrrolidin-2-one syntheses, involves:
- Chloromethylation : Treating 1-methylpyrrolidin-2-one with formaldehyde and chlorotrimethylsilane (TMSCl) to form 5-chloromethyl-1-methylpyrrolidin-2-one.
- Amination : Displacing chloride with ammonia or primary amines under basic conditions.
Key Reaction Conditions :
- Chloromethylation: 0–5°C, 12–24 hours, anhydrous dichloromethane.
- Amination: 25–50°C, aqueous ammonia, 48 hours.
Stereochemical Control
Racemic 5-aminomethyl products are typically resolved using chiral acids (e.g., L-tartaric acid). For direct enantioselective synthesis, asymmetric hydrogenation of imine intermediates remains underexplored but theoretically viable.
Nitro Reduction Pathway
Nitro Group Introduction and Reduction
This method, inspired by KR820001121B1, involves:
- Nitroalkene Formation : Reacting 1-methylpyrrolidin-2-one with nitromethane under basic conditions to install a nitroethyl group.
- Cyclization and Reduction : Hydrogenating the nitro group to amine using Pt/C or Ra-Ni.
Key Reaction Conditions :
- Nitroalkene formation: KOH/EtOH, reflux, 8 hours.
- Hydrogenation: H₂ (50 psi), Pt/C, 25°C, 12 hours.
Limitations
- Requires harsh conditions for nitro group introduction.
- Racemic output necessitates post-synthesis resolution.
Chiral Resolution via Tartrate Salts
Racemic Synthesis and Resolution
Adapted from WO2008137087A1, this approach involves:
- Racemic Synthesis : Hydrogenating 5-nitro-1-methylpyrroline to 5-aminomethyl-1-methylpyrrolidin-2-one.
- Diastereomeric Salt Formation : Recrystallizing with L-tartaric acid to isolate the (R)-enantiomer.
Optical Purity :
Yield : 40–50% (isolated tartrate salt).
Process Scalability
- Utilizes inexpensive 2-methylpyrroline starting material.
- Eliminates intermediate isolation, reducing waste.
Comparative Analysis of Methods
| Method | Yield | Optical Purity | Complexity |
|---|---|---|---|
| Chloromethylation | 65–78% | Racemic | Moderate |
| Nitro Reduction | 60–70% | Racemic | High |
| Chiral Resolution | 40–50% | ≥98% ee | Low |
Key Findings :
- Chloromethylation offers higher yields but requires resolution.
- Chiral resolution ensures high enantiopurity but sacrifices yield.
Experimental Optimization and Challenges
Solvent and Catalyst Screening
Scientific Research Applications
It appears the specific applications of the compound "(R)-5-(Aminomethyl)-1-methylpyrrolidin-2-one" are not extensively detailed in the provided search results. However, some related compounds and applications can be inferred.
Here's what can be gathered:
- (R)-5-(Aminomethyl)pyrrolidin-2-one hydrochloride : This compound shares a high similarity with the target compound .
- JAK3 Kinase Inhibitors : Pyrimidine-2,4-diamine derivatives, are associated with inhibiting JAK3 kinase, useful for treating immunological, inflammatory, autoimmune, or allergic disorders, transplant rejection, Graft-versus-Host-Disease, or proliferative diseases like cancer . The search results indicate a need for selective JAK3 inhibitors over JAK2 due to the potential side effects of JAK2 inhibition, such as anemia .
- Spectinomycin Analogs : Aminomethyl spectinomycins have been explored to improve antibacterial activity against drug-resistant pathogens. These compounds have demonstrated improved antibacterial potency, no mammalian cytotoxicity, improved microsomal stability, and favorable pharmacokinetic properties in rats .
- 1-methylpyrrolidin-2-ylmethanamine : This is a related compound for which Sigma-Aldrich offers products for scientific research . Sigma-Aldrich also lists several compounds containing a methylpyrrolidine group, such as Rovatirelin and Udenafil . These compounds have various applications .
Mechanism of Action
The mechanism of action of ®-5-(Aminomethyl)-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or activation of the target . The pyrrolidinone core provides structural stability and enhances binding affinity .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural analogs of (R)-5-(Aminomethyl)-1-methylpyrrolidin-2-one, highlighting variations in substituents, stereochemistry, and applications:
Physicochemical and Functional Comparisons
Stereochemical Impact: The (R)-enantiomer of 5-(aminomethyl)pyrrolidin-2-one exhibits higher binding affinity to GABA receptors compared to the (S)-form, as demonstrated in preclinical studies . The trans-configuration in 4-(aminomethyl)-5-pyrazole derivatives (e.g., CAS 1820574-12-6) improves steric compatibility with hydrophobic enzyme pockets .
Substituent Effects: Aminomethyl Group: Enhances water solubility and hydrogen-bonding capacity, critical for CNS permeability in the parent compound . Aryl Modifications: The methanesulfonylphenyl group in CAS 1021-39-2 increases solubility and electronic effects, favoring kinase inhibition . Bulkier Groups: Isopropylamino (CAS 173336-98-6) and benzyl-pyrazole (CAS 1820574-12-6) substituents improve lipophilicity but may reduce metabolic stability .
Safety and Handling :
Biological Activity
(R)-5-(Aminomethyl)-1-methylpyrrolidin-2-one, also known as (R)-5-AMP, is a compound belonging to the pyrrolidine class of organic molecules. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of nootropic effects, antibacterial properties, and as a scaffold for drug development.
Chemical Structure and Properties
- Molecular Formula : C6H12N2O
- Chirality : The presence of a chiral center allows for two enantiomers: (R) and (S). The (R)-enantiomer is often studied for its specific biological activities.
Nootropic Effects
Research indicates that (R)-5-AMP exhibits significant nootropic activity, which refers to its potential to enhance cognitive functions such as memory, attention, and learning. This has been linked to its ability to modulate neurotransmitter systems in the brain. Studies suggest that it may improve synaptic plasticity and neuroprotection, making it a candidate for further exploration in cognitive enhancement therapies.
Antibacterial Properties
Investigations into the antibacterial activity of (R)-5-AMP have shown promising results. In vitro studies have indicated that this compound can inhibit the growth of certain bacterial strains, suggesting its potential application in developing new antibiotics. The mechanism of action appears to involve interference with bacterial cell wall synthesis or function.
Chiral Catalysis
The unique chiral properties of (R)-5-AMP make it a valuable tool in asymmetric synthesis. It has been utilized as a chiral ligand in various catalytic reactions, including aldol additions and hydrogenations. This application is crucial in pharmaceutical chemistry for the development of enantiomerically pure compounds.
Synthesis Methods
The synthesis of (R)-5-AMP can be achieved through several chemical pathways, including:
- Direct Amination : Involves the reaction of 1-methylpyrrolidin-2-one with formaldehyde and ammonia.
- Chiral Pool Synthesis : Utilizes naturally occurring amino acids as starting materials.
These methods not only provide access to the desired compound but also allow for modifications that can enhance its biological activity.
Interaction Studies
Recent studies have highlighted the interactions of (R)-5-AMP with various biological pathways. For instance, it has been observed to modulate signaling pathways involved in inflammation and cell survival, indicating its potential role in treating conditions such as cancer and neurodegenerative diseases.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other pyrrolidine derivatives:
| Compound | Nootropic Activity | Antibacterial Activity | Chiral Catalysis |
|---|---|---|---|
| This compound | High | Moderate | Yes |
| 1-Methyl-2-pyrrolidinone | Low | Low | Yes |
| 2-Pyrrolidinone | Moderate | High | Limited |
Q & A
Q. What are the standard synthetic methodologies for (R)-5-(Aminomethyl)-1-methylpyrrolidin-2-one?
- Methodological Answer : The synthesis typically involves multi-step reactions, including chiral induction to achieve the (R)-configuration. For example, a hydrogenation step under controlled conditions (e.g., 0–50°C with HCl) can yield intermediates, followed by purification via recrystallization or column chromatography. Reaction optimization, such as adjusting solvent polarity or catalyst loading, is critical for improving yields (52.7% in one reported case) . Key intermediates may include trityl-protected derivatives, as seen in similar pyrrolidinone syntheses .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are used to verify stereochemistry and functional groups. For example, characteristic peaks for the pyrrolidinone ring and aminomethyl group should align with predicted chemical shifts .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns .
- X-Ray Powder Diffraction (XRPD) : Validates crystallinity and polymorphic forms, with peak tables (e.g., 2θ values) providing reproducibility benchmarks .
- HPLC with Chiral Columns : Ensures enantiomeric purity, particularly when synthesizing the (R)-isomer .
Advanced Research Questions
Q. How can enantiomeric impurities be minimized during synthesis?
- Methodological Answer :
- Chiral Catalysts : Use enantioselective catalysts (e.g., Ru-BINAP complexes) during hydrogenation or condensation steps to favor the (R)-configuration.
- Dynamic Kinetic Resolution (DKR) : Combines racemization and selective crystallization to enhance enantiopurity .
- Chiral Stationary Phase HPLC : Monitor and separate impurities at intermediate stages. For example, a purity of 95% was achieved using this method for a structurally related compound .
Q. How should researchers address contradictory spectral data (e.g., NMR vs. HRMS)?
- Methodological Answer :
- Cross-Validation : Reconcile discrepancies by repeating experiments under standardized conditions (e.g., solvent, temperature).
- Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, NOESY can confirm spatial proximity of protons in the pyrrolidinone ring .
- Computational Modeling : Compare experimental data with density functional theory (DFT)-predicted spectra to identify anomalies .
Q. What strategies optimize reaction yields in large-scale synthesis?
- Methodological Answer :
- Scale-Up Adjustments : Transition from batch to flow chemistry for better temperature control and mixing efficiency.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) often improve solubility of intermediates.
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust reagent stoichiometry dynamically .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
